molecular formula C6H7Cl2N3OS B13568893 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride

7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride

Cat. No.: B13568893
M. Wt: 240.11 g/mol
InChI Key: MTMICBNGHPWLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride is a chemical compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions result in the formation of the thieno[3,2-d]pyrimidine-4-one core, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the amino group .

Mechanism of Action

The mechanism of action of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with biological targets like cytochrome bd oxidase . This makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C6H7Cl2N3OS

Molecular Weight

240.11 g/mol

IUPAC Name

7-amino-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C6H5N3OS.2ClH/c7-3-1-11-5-4(3)8-2-9-6(5)10;;/h1-2H,7H2,(H,8,9,10);2*1H

InChI Key

MTMICBNGHPWLMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.